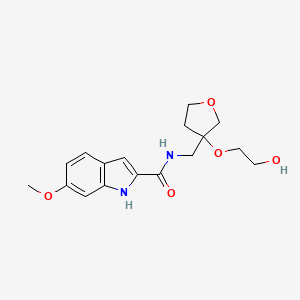

![molecular formula C19H21N3O2 B2761864 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide CAS No. 862486-61-1](/img/structure/B2761864.png)

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a compound with potential applications in electronic devices. It serves as an air-stable n-type dopant for organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . Its structure consists of a benzimidazole core linked to a 4-methoxybenzamide group.

Synthesis Analysis

The synthesis of this compound involves the reaction of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-(1H-indol-3-yl)acetamide with appropriate reagents. Detailed synthetic pathways and conditions are available in the literature .

Molecular Structure Analysis

The molecular structure of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide has been characterized using techniques such as FT-IR, 1H-NMR, and 13C-NMR. It contains a benzimidazole ring and a 4-methoxybenzamide moiety .

Aplicaciones Científicas De Investigación

Drug Discovery

These compounds have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

These compounds are used in organic synthesis, especially the popular click chemistry approach . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

In the field of polymer chemistry, these compounds have shown significant applications . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Supramolecular Chemistry

In supramolecular chemistry, these compounds have been used due to their spectacular features . They make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation and Chemical Biology

These compounds have been used in bioconjugation and chemical biology . They have the ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Fluorescent Imaging and Materials Science

In the field of fluorescent imaging and materials science, these compounds have shown significant applications . They have been used in the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound .

Anticancer Agents

These compounds have shown promising results as anticancer agents . They have been evaluated against common types of human cancer, namely human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), human hepatoma (HEP-G2), and human ovarian carcinoma (OVCAR-3) cell lines .

Antiparasitic and Antioxidant Activity

These compounds have combined antiparasitic and antioxidant activity . They have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTNGRYUJCEDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)

![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)

![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)

![N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide](/img/structure/B2761801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)

![N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2761804.png)